![molecular formula C10H11N3O2S B2762410 1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene CAS No. 138712-70-6](/img/structure/B2762410.png)
1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene
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Overview
Description
“1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 . It is available for research use.
Molecular Structure Analysis
The molecular structure of “1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” consists of a benzene ring with a complex substituent that includes a carbonyl group, a carbothioyl group, and a methylamino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene” are not detailed in the search results .Scientific Research Applications
Carbene-Mediated Transformations
Research by Katritzky et al. (2011) explored carbene-mediated transformations involving N-(3-butylbenzimidazol-3-ium-1-yl)-1-arylmethanimine iodides, leading to the synthesis of NHC·CS(2) betaines and benzoyl-[1-butyl-3-[(E)-(aryl)methyleneamino]benzimidazol-1-ium-2-carbothioyl]azanides. These findings underscore the versatility of carbene chemistry in synthesizing complex heterocyclic structures with potential applications in materials science and pharmaceuticals (Katritzky et al., 2011).
Supramolecular Assemblies
Bushey et al. (2001) investigated enforced stacking in crowded arenes, synthesizing molecules that self-assemble into columns due to intermolecular hydrogen bonding. This study illuminates the principles of molecular design for creating materials with specific physical properties, such as liquid crystalline phases, which are of interest in the development of advanced materials and nanotechnology (Bushey et al., 2001).
Heterogeneous Catalysis
Li et al. (2019) demonstrated the application of benzene-1,3,5-tricarboxamides (BTAs) in constructing amide functionalized covalent organic frameworks (COFs) for efficient heterogeneous catalysis, specifically for Knoevenagel condensation. This research highlights the importance of molecular engineering in designing catalysts for chemical synthesis, offering pathways to more sustainable and efficient chemical processes (Li et al., 2019).
Organic Synthesis Intermediates
Soliman et al. (2010) explored the synthesis of spiro heterocyclic compounds through reactions involving anilinocycloalkanecarbonitriles. This work contributes to the field of organic synthesis, providing new routes to complex molecules that could have applications in drug discovery and development (Soliman et al., 2010).
Efficient N-Phthaloylation
Casimir et al. (2002) described an efficient and racemization-free method for N-phthaloylation of amino acids and amino acid derivatives using methyl 2-((succinimidooxy)carbonyl)benzoate (MSB). Such advancements in synthetic methodologies are crucial for peptide synthesis and the development of peptide-based therapeutics (Casimir et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(methylcarbamoylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-11-9(15)13-10(16)12-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H3,11,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJVBSGVBZEIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(=S)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene |
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